2-Amino-3-mercaptobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-mercaptobenzoic acid is an organic compound with the molecular formula C7H7NO2S It is a derivative of benzoic acid, characterized by the presence of an amino group (-NH2) and a thiol group (-SH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-mercaptobenzoic acid typically involves the reaction of 2-aminobenzenethiol with various reagents. One common method is the condensation reaction with aldehydes or ketones, followed by cyclization. For instance, the Brønsted acid-catalyzed condensation of 2-aminobenzenethiol with 2,4-pentanedione generates a ketamine intermediate, which undergoes intramolecular nucleophilic addition and C-C bond cleavage to form the target product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes generally involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-mercaptobenzoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and thiol groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Derivatives: Various substituted derivatives can be synthesized depending on the reagents used.
Scientific Research Applications
2-Amino-3-mercaptobenzoic acid has diverse applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-bacterial activities.
Mechanism of Action
The mechanism of action of 2-amino-3-mercaptobenzoic acid involves its interaction with various molecular targets. The thiol group can form strong covalent bonds with metal ions and proteins, influencing their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects. These interactions can affect enzyme activity, cellular signaling pathways, and other biological processes.
Comparison with Similar Compounds
- 2-Mercaptobenzoic acid
- 3-Mercaptobenzoic acid
- 4-Mercaptobenzoic acid
- 2-Mercaptoacetic acid
- 3-Mercaptopropionic acid
- 6-Mercaptohexanoic acid
Comparison: 2-Amino-3-mercaptobenzoic acid is unique due to the presence of both an amino and a thiol group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only contain a thiol group. Additionally, the amino group can enhance the compound’s solubility and reactivity, making it more versatile for various applications .
Properties
Molecular Formula |
C7H7NO2S |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-amino-3-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H7NO2S/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,11H,8H2,(H,9,10) |
InChI Key |
SBWAZQNXNSMQEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.